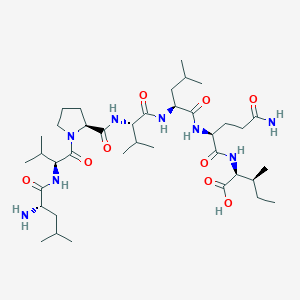
L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- is a peptide composed of several amino acids, including L-isoleucine, L-leucine, L-valine, L-proline, and L-glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of such peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can target disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Various chemical reagents, depending on the desired modification, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds, yielding free thiol groups.
Scientific Research Applications
L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques like mass spectrometry.
Mechanism of Action
The mechanism of action of L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may interact with cell surface receptors, triggering intracellular signaling cascades that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
L-Leucine, L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl-: Similar in structure but lacks the L-isoleucine residue.
L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-glutaminyl-: Similar but with a different sequence of amino acids.
Uniqueness
L-Isoleucine, L-leucyl-L-valyl-L-prolyl-L-valyl-L-leucyl-L-glutaminyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness can influence its binding affinity to molecular targets and its overall biological activity.
Properties
CAS No. |
823783-52-4 |
|---|---|
Molecular Formula |
C38H68N8O9 |
Molecular Weight |
781.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C38H68N8O9/c1-11-23(10)31(38(54)55)45-33(49)25(14-15-28(40)47)41-34(50)26(18-20(4)5)42-36(52)29(21(6)7)43-35(51)27-13-12-16-46(27)37(53)30(22(8)9)44-32(48)24(39)17-19(2)3/h19-27,29-31H,11-18,39H2,1-10H3,(H2,40,47)(H,41,50)(H,42,52)(H,43,51)(H,44,48)(H,45,49)(H,54,55)/t23-,24-,25-,26-,27-,29-,30-,31-/m0/s1 |
InChI Key |
HLXHVOJROHUUOC-IYBIRSQRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















